(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid is listed as one of many compounds in a patent for inhibiting myristate. [] Myristoylation is a lipid modification of proteins that can be important for their localization and function. This process has been implicated in a variety of cellular processes including signal transduction, protein-protein interactions, and apoptosis. Myristate inhibitors could potentially have therapeutic applications in cancer, inflammation, and infectious diseases. The patent also covers the use of these compounds as inhibitors of BCR-ABL. BCR-ABL is a fusion protein tyrosine kinase that is produced as a result of the Philadelphia chromosome translocation, which is commonly found in chronic myeloid leukemia and some acute lymphoblastic leukemias. Inhibitors of BCR-ABL, such as imatinib, have revolutionized the treatment of these diseases.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9